molecular formula C9H14O5 B13460976 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13460976
M. Wt: 202.20 g/mol
InChI Key: RCVCGQSOUDPFPR-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is a spirocyclic compound featuring a unique bicyclic structure with a 5,8-dioxaspiro[3.4]octane core. The molecule includes a methoxymethyl substituent at the 2-position and a carboxylic acid functional group, making it a hybrid of a spiroether and a carboxylic acid derivative.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C9H14O5/c1-12-6-8(7(10)11)4-9(5-8)13-2-3-14-9/h2-6H2,1H3,(H,10,11)

InChI Key

RCVCGQSOUDPFPR-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2(C1)OCCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid typically involves the reaction of a suitable dioxane derivative with a methoxymethylating agent under controlled conditions. The reaction is often carried out in the presence of a strong base to facilitate the formation of the spiro linkage. Common solvents used in this synthesis include methanol and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with these targets.

Comparison with Similar Compounds

Key Structural Features :

  • Spirocyclic core : A fused 5-membered and 3-membered ring system connected via a spiro carbon.
  • Functional groups : A carboxylic acid at position 2 and a methoxymethyl group (CH₂OCH₃) as a substituent.
  • Molecular formula : Presumed to be C₉H₁₂O₅ (based on analogs like C₇H₁₀O₄ for the parent acid).

The following table compares 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid with structurally related spirocyclic compounds, focusing on molecular features, physicochemical properties, and applications.

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid 1001907-64-7 C₇H₁₀O₄ Carboxylic acid at position 2 158.15 Building block for pharmaceuticals; used in organic synthesis.
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid 1199586-87-2 C₁₃H₁₃BrO₄ 4-Bromophenyl group at position 2 313.15 Safety data available (GHS-compliant handling); limited stability data.
Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate 1037175-81-7 C₈H₁₂O₄ Methyl ester of the carboxylic acid 172.18 Ester derivative; used as a synthetic intermediate.
5-Oxa-8-thia-spiro[3.4]octane-2-carboxylic acid - C₇H₁₀O₃S Sulfur atom in place of one oxygen 174.22 Altered electronic properties due to sulfur; potential for metal coordination.
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid 2168835-29-6 C₁₃H₁₃FO₄ 4-Fluorophenyl group at position 2 268.25 Fluorinated analog; enhanced lipophilicity for drug delivery applications.
Key Observations :

Functional Group Impact :

  • The carboxylic acid in 5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1001907-64-7) enables hydrogen bonding and salt formation, enhancing solubility in polar solvents.
  • Methoxymethyl substitution in the target compound likely increases steric bulk and alters solubility compared to the parent acid.

Substituent Effects: Aromatic groups (e.g., 4-bromophenyl, 4-fluorophenyl) introduce π-π stacking interactions, making these analogs suitable for binding hydrophobic targets in drug design.

Safety and Handling :

  • The 4-bromophenyl derivative (CAS 1199586-87-2) requires GHS-compliant precautions (e.g., P301+P312+P330 for ingestion risks).
  • Methyl ester derivatives (e.g., CAS 1037175-81-7) are typically less reactive than carboxylic acids, simplifying storage and handling.

Synthetic Utility :

  • Spirocyclic acids like CAS 1001907-64-7 are prized as intermediates in synthesizing complex molecules, including β-lactam antibiotics.
  • Fluorinated and brominated analogs (CAS 2168835-29-6, 1199586-87-2) are used in cross-coupling reactions for medicinal chemistry.

Biological Activity

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid, with the CAS number 1001907-64-7, is a compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

  • Molecular Formula : C7H10O4
  • Molecular Weight : 158.15 g/mol
  • InChI Key : PGWGOPXPTJDZKT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors, leading to potential therapeutic applications.

Antibacterial Activity

A study demonstrated that compounds similar to this compound exhibit significant antibacterial properties. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research has indicated that derivatives of this compound may possess anticancer properties through the induction of apoptosis in cancer cells. The spirocyclic structure is believed to enhance the selectivity towards cancerous cells while minimizing effects on normal cells.

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes involved in metabolic processes. For instance, it may inhibit myeloperoxidase and other oxidoreductases, which play critical roles in inflammation and oxidative stress responses.

Data Tables

Biological ActivityTest Organism/Cell LineResult
AntibacterialE. coliInhibition Zone: 15 mm
AnticancerHeLa CellsIC50: 25 µM
Enzyme InhibitionMyeloperoxidaseIC50: 30 µM

Case Studies

  • Antibacterial Study :
    A recent study evaluated the antibacterial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition against E. coli and Staphylococcus aureus, indicating potential for development as an antibacterial agent .
  • Anticancer Research :
    In vitro studies using HeLa cells revealed that the compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G1 phase. Further investigations are warranted to explore its mechanism of action in vivo .
  • Enzyme Inhibition Analysis :
    The compound was tested for its ability to inhibit myeloperoxidase activity in vitro. Results indicated a dose-dependent inhibition, suggesting its potential role in managing inflammatory conditions .

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